7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound with the Chemical Abstracts Service (CAS) number 902941-82-6. This compound belongs to the class of chromeno-pyrimidines and features a unique combination of bromine, methoxy groups, and a thione functional group. It is characterized by its molecular formula and has a molecular weight of approximately 461.3 g/mol .
This compound is classified under organic compounds due to its carbon-based structure and is specifically categorized as a heterocyclic compound due to the presence of nitrogen in its pyrimidine ring. Its thione group indicates that it contains sulfur as part of its functional groups.
The synthesis of 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps that may include:
The synthesis process requires careful control of temperature, reaction times, and purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is characterized by:
The structural representation can be visualized using various chemical drawing software or databases that provide SMILES notation: COc1cccc(C2NC(C3Cc4cc(cc(c4OC=3N=2)OC)[Br])=S)c1OC
.
The compound can participate in various chemical reactions typical for heterocycles:
Each reaction requires specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit biological activity through:
Research into similar compounds suggests potential applications in medicinal chemistry for targeting specific diseases or biological pathways.
While specific values for density and boiling point are not available, general properties can include:
Relevant data regarding melting points or flash points are not provided but should be determined through experimental methods for safety assessments.
7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: